N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-8-chloro-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-10(22)11-5-7-12(8-6-11)21-18(24)14-9-20-16-13(17(14)23)3-2-4-15(16)19/h2-9H,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPDFZTIHHKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Quinoline Skeleton Formation
The quinoline core is frequently constructed via Friedländer annulation, which condenses 2-aminobenzaldehyde derivatives with ketones. For 8-chloro substitution, 2-amino-5-chlorobenzaldehyde serves as the starting material. Reaction with acetylacetone under acidic conditions (e.g., H2SO4) yields 8-chloro-4-hydroxyquinoline. The 4-hydroxy group arises from tautomerization of the initial 4-keto intermediate.
Post-Modification of Preformed Quinolines
Alternative routes modify commercially available quinolines. For example, 8-chloroquinoline-3-carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl2), followed by amidation with 4-acetylaniline. However, this method risks decarboxylation during hydrolysis unless microwave-assisted conditions are employed.
Stepwise Synthetic Protocols
Method A: Sequential Functionalization (Patent US8871936B2)
Quinoline Core Synthesis :
Carboxylate to Carboxamide Conversion :
- Hydrolyze the ester using 48% HBr in acetic acid under microwave irradiation (140°C, 1 hour) to obtain 8-chloro-4-hydroxyquinoline-3-carboxylic acid.
- Activate the acid via mixed anhydride (ClCO2Et, N-methylmorpholine) and couple with 4-acetylaniline in THF at 0°C → 25°C for 12 hours.
- Yield: 82% (1H NMR confirms <2% residual ester).
Method B: One-Pot Tandem Reaction (CN103242231B)
- Combine 2-amino-5-chlorobenzaldehyde, dimethyl acetylenedicarboxylate, and 4-acetylaniline in n-heptane with 4Å molecular sieves. Reflux in a Soxhlet apparatus for 4 hours to directly form the carboxamide via in situ ester hydrolysis and amidation.
- Advantages:
- Yield: 91% (LC-MS: m/z 371.1 [M+H]+).
Critical Reaction Optimization
Protecting Group Strategies
- 4-Hydroxy Protection : Acetylation with Ac2O/pyridine prevents oxidation during amidation. Deprotection using NaOH/MeOH restores the hydroxyl group.
- Amide Stability : Microwave irradiation reduces reaction time, minimizing decomposition.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : C18 column, 0.1% TFA/H2O → MeOH gradient. Retention time: 6.7 minutes (purity >99%).
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions; 4-hydroxy group participates in 23% of crystal contacts.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield | 64% | 83% |
| Reaction Time | 18 hours | 4 hours |
| Purification Steps | 3 | 1 |
| Scalability | ≤100 g | ≤1 kg |
| Key Advantage | High purity | One-pot simplicity |
Challenges and Mitigation Strategies
- Decarboxylation Risk : Acidic hydrolysis of esters (e.g., HBr/HOAc) must be time-controlled to prevent CO2 loss. Microwave irradiation (140°C, 1 hour) minimizes this side reaction.
- Solvent Selection : n-Heptane minimizes byproduct formation during amidation vs. polar solvents.
- Catalyst Poisoning : Palladium catalysts in dehydrogenation steps require rigorous exclusion of sulfur impurities.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions: N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes critical for the survival of microbial and cancer cells. It may also interfere with DNA replication and repair processes, leading to cell death. The exact pathways and molecular targets are still under investigation, but its ability to bind to and inhibit key proteins is a significant aspect of its biological activity.
Comparison with Similar Compounds
Key Observations :
- Acetylphenyl Position : The 4-acetylphenyl group (target) may exhibit different conformational flexibility compared to the 3-acetylphenyl isomer (), affecting binding to biological targets.
- Carboxamide vs. Ester : The ethyl ester in ’s compound lacks the hydrogen-bonding capability of carboxamides, likely reducing target affinity .
Physicochemical Properties
Data on the target compound’s properties (e.g., solubility, logP, melting point) are unavailable in the provided sources. However, comparisons can be inferred:
- Lipophilicity : The trifluoromethyl group () increases hydrophobicity compared to chlorine (target), which may reduce aqueous solubility but enhance membrane permeability .
Biological Activity
N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a unique structure that combines an acetylphenyl group with a chloro-hydroxyquinoline moiety. This structural configuration is believed to enhance its biological activity compared to similar compounds.
Key Structural Features:
- Acetylphenyl Group: Enhances lipophilicity and potentially increases cell membrane penetration.
- Chloro Group: Contributes to reactivity and binding affinity with biological targets.
- Hydroxy Group: Plays a role in the compound's reactivity and interaction with enzymes.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes crucial for microbial and cancer cell survival. The compound may interfere with DNA replication and repair processes, leading to apoptosis in targeted cells.
Enzyme Inhibition
- Target Enzymes: The compound has been shown to inhibit enzymes involved in nucleic acid synthesis and protein production, which are essential for the growth and reproduction of bacteria and cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the compound's effectiveness against Gram-positive bacteria:
- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 62.5 μM.
- Enterococcus faecalis: MIC values were found between 62.5 and 125 μM.
The mechanism was identified as bactericidal, primarily through inhibition of protein synthesis pathways followed by disruption of nucleic acid production .
Anticancer Activity
The anticancer potential of this compound has also been investigated, showing promising results in inhibiting cancer cell proliferation.
Research Findings
In vitro studies demonstrated significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results: The compound exhibited IC50 values indicating effective growth inhibition at micromolar concentrations.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Key Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Acetylphenyl & chloro groups | Effective against Gram-positive bacteria | Significant cytotoxicity in multiple cancer cell lines |
| N-(4-acetylphenyl)-4-hydroxyquinoline-3-carboxamide | Lacks chloro group | Reduced activity compared to above | Lower efficacy |
| 8-chloro-4-hydroxyquinoline-3-carboxamide | No acetyl group | Limited spectrum of activity | Minimal anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
